2-Difluoromethoxy-3-fluoroisonicotinic acid 2-Difluoromethoxy-3-fluoroisonicotinic acid
Brand Name: Vulcanchem
CAS No.: 1806315-88-7
VCID: VC2771199
InChI: InChI=1S/C7H4F3NO3/c8-4-3(6(12)13)1-2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13)
SMILES: C1=CN=C(C(=C1C(=O)O)F)OC(F)F
Molecular Formula: C7H4F3NO3
Molecular Weight: 207.11 g/mol

2-Difluoromethoxy-3-fluoroisonicotinic acid

CAS No.: 1806315-88-7

Cat. No.: VC2771199

Molecular Formula: C7H4F3NO3

Molecular Weight: 207.11 g/mol

* For research use only. Not for human or veterinary use.

2-Difluoromethoxy-3-fluoroisonicotinic acid - 1806315-88-7

CAS No. 1806315-88-7
Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
IUPAC Name 2-(difluoromethoxy)-3-fluoropyridine-4-carboxylic acid
Standard InChI InChI=1S/C7H4F3NO3/c8-4-3(6(12)13)1-2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13)
Standard InChI Key BRNDMRCEXAZOBP-UHFFFAOYSA-N
SMILES C1=CN=C(C(=C1C(=O)O)F)OC(F)F
Canonical SMILES C1=CN=C(C(=C1C(=O)O)F)OC(F)F

Physical and Chemical Properties

2-Difluoromethoxy-3-fluoroisonicotinic acid presents as a white crystalline solid with specific chemical characteristics influenced by its fluorinated substituents. The presence of fluorine atoms and the difluoromethoxy group significantly affects its lipophilicity, metabolic stability, and binding affinity to biological targets.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
CAS Number1806315-88-7
IUPAC Name2-(difluoromethoxy)-3-fluoropyridine-4-carboxylic acid
Standard InChIInChI=1S/C7H4F3NO3/c8-4-3(6(12)13)1-2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13)
Standard InChIKeyBRNDMRCEXAZOBP-UHFFFAOYSA-N
Canonical SMILESC1=CN=C(C(=C1C(=O)O)F)OC(F)F
Physical StateWhite crystalline solid
AppearanceWhite to off-white solid

It is important to note that while some sources report a molecular weight of 215.11 g/mol, the value of 207.11 g/mol is considered more accurate based on the molecular formula and data from authoritative chemical databases.

Chemical Reactivity

2-Difluoromethoxy-3-fluoroisonicotinic acid can participate in various chemical reactions due to its multiple functional groups. Its reactivity is influenced by both the pyridine ring and the substituents attached to it.

Carboxylic Acid Reactivity

As a carboxylic acid derivative, this compound can undergo typical reactions such as:

  • Esterification to form corresponding esters when reacted with alcohols

  • Amidation to form amides through reaction with amines

  • Reduction to produce alcohols using appropriate reducing agents

  • Salt formation with bases

Pyridine Ring Reactivity

The pyridine ring contributes to the compound's reactivity through:

  • Nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups

  • Coordination with metal ions through the nitrogen atom

  • Electrophilic substitution reactions, though these are typically more difficult than in benzene derivatives

Fluorinated Group Reactions

The fluorinated substituents affect the compound's reactivity in several ways:

  • The difluoromethoxy group can influence neighboring group participation in reactions

  • The fluorine atom at the 3-position affects the electronic distribution in the pyridine ring

  • Under specific conditions, the difluoromethoxy group may participate in substitution reactions

Biological Activities and Applications

While specific biological activity data for 2-Difluoromethoxy-3-fluoroisonicotinic acid is limited in the available literature, compounds with similar structures have demonstrated valuable properties in medicinal chemistry and pharmaceutical research.

Pharmaceutical Development Applications

The unique properties of this compound make it valuable in drug discovery:

  • Enhanced metabolic stability due to the fluorinated substituents

  • Improved lipophilicity contributing to membrane permeability

  • Potentially enhanced binding affinity to protein targets

  • Utility as a building block for more complex drug candidates

Comparison with Similar Compounds

To better understand the unique properties of 2-Difluoromethoxy-3-fluoroisonicotinic acid, it is valuable to compare it with structurally related compounds.

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
2-Difluoromethoxy-3-fluoroisonicotinic acidC7H4F3NO3207.11 g/molReference compound
2-Fluoroisonicotinic acidC6H4FNO2141.10 g/molLacks difluoromethoxy group and 3-fluoro substituent
3-Fluoroisonicotinic acidC6H4FNO2141.10 g/molLacks difluoromethoxy group, fluorine at different position
2-Difluoromethoxy-6-fluoroisonicotinic acidC7H4F3NO3207.11 g/molFluorine at 6-position instead of 3-position
3-Difluoromethoxy-5-fluoroisonicotinic acidC7H4F3NO3207.11 g/molDifluoromethoxy at 3-position, fluorine at 5-position
2,3-Difluoroisonicotinic acidC6H3F2NO2159.09 g/molContains two fluorine atoms but lacks the methoxy group

Structure-Activity Relationships

The position and nature of substituents significantly impact the properties and potential applications of these compounds:

  • The difluoromethoxy group at the 2-position in 2-Difluoromethoxy-3-fluoroisonicotinic acid likely enhances lipophilicity and metabolic stability compared to compounds lacking this group, such as 2-Fluoroisonicotinic acid .

  • The fluorine atom at the 3-position differentiates it from isomers like 2-Difluoromethoxy-6-fluoroisonicotinic acid , potentially affecting electronic distribution and binding characteristics.

  • The combination of both the difluoromethoxy group and the fluorine atom creates a unique electronic environment that distinguishes this compound from simpler fluorinated isonicotinic acids.

Research Findings and Future Directions

Research on 2-Difluoromethoxy-3-fluoroisonicotinic acid is still evolving, with ongoing investigations in various fields of chemistry and biology.

Current Research Status

Current research focuses on:

  • Optimization of synthesis methods to improve efficiency and yield

  • Exploration of chemical reactions and transformations for developing derivative compounds

  • Preliminary investigations into biological activities and potential applications

  • Structure-activity relationship studies to understand the impact of fluorinated substituents

Future Research Directions

Future studies should address:

  • Detailed mapping of biological activities including specific target identification

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of derivatives with enhanced properties for specific applications

  • Computational studies to predict interactions with biological targets

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